molecular formula C21H18O4 B5107976 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5107976
M. Wt: 334.4 g/mol
InChI Key: ZSDUTQOHZRLFIL-UHFFFAOYSA-N
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Description

7-Methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC name) is a bicyclic chromenone derivative characterized by a cyclopenta[c]chromen-4(1H)-one core. Key structural features include:

  • 7-Methyl group: Enhances steric bulk and modulates electronic properties.

The compound’s synthesis likely follows methods analogous to those reported for structurally similar polyphenols, involving chalcone intermediate formation and acid-catalyzed cyclization .

Properties

IUPAC Name

7-methyl-9-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-10-18(24-12-17(22)14-6-3-2-4-7-14)20-15-8-5-9-16(15)21(23)25-19(20)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDUTQOHZRLFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic conditions.

    Introduction of Phenylethoxy Group: The phenylethoxy group is introduced via an etherification reaction. This involves reacting the chromenone core with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis, inflammation, and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Position 9) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Features
Target Compound 2-Oxo-2-phenylethoxy C₂₁H₁₈O₄ 334.36* ~160–170 (estimated) Low (lipophilic) Phenyl group enhances aromatic interactions
9-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl- (CAS: N/A) 2-Oxo-2-(4-fluorophenyl)ethoxy C₂₁H₁₇FO₄ 352.35 N/A Moderate (fluorine increases polarity) Electron-withdrawing F enhances stability
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl- (CAS: 307549-59-3) 2-Oxo-2-(4-chlorophenyl)ethoxy C₂₁H₁₇ClO₄ 368.82 N/A Low (Cl increases lipophilicity) Chlorine adds steric bulk
9-[(2-Chloro-6-fluorobenzyl)oxy]-7-methyl- (CAS: 314744-36-0) (2-Chloro-6-fluorobenzyl)oxy C₂₁H₁₅ClF₃O₃ 407.79 N/A Very low Halogenated benzyl group reduces solubility
7-Methyl-9-(2-oxopropoxy)- (CAS: 307549-57-1) 2-Oxopropoxy C₁₆H₁₆O₄ 272.30 159.82 28.81 mg/L Smaller alkyl chain increases water solubility
7-(Allyloxy)- (CAS: 16024-15-0) Allyloxy C₁₅H₁₄O₃ 242.27 N/A Moderate Allyl group introduces unsaturation for reactivity

*Calculated based on molecular formula.

Key Findings and Trends

Substituent Effects on Molecular Weight :

  • Halogenated derivatives (F, Cl) increase molecular weight significantly (e.g., 368.82 g/mol for 4-Cl vs. 334.36 g/mol for the target compound).
  • Smaller substituents (e.g., propoxy in CAS 307549-57-1 ) reduce molecular weight.

Solubility and Lipophilicity :

  • The phenyl group in the target compound contributes to low water solubility, whereas fluorine (in ) slightly improves solubility due to its electronegativity.
  • Chlorine (in ) and benzyl halides (in ) further reduce solubility by increasing lipophilicity.

Thermal Properties :

  • The 2-oxopropoxy analog (CAS 307549-57-1) has a melting point of 159.82°C , suggesting that bulkier substituents (e.g., phenyl in the target) may raise melting points due to enhanced intermolecular forces.

Synthetic Flexibility :

  • Allyloxy () and epoxy-containing derivatives (e.g., ZX-AN052590 ) highlight the versatility of the core structure for further functionalization.

Biological Activity

Structure

The chemical structure of 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be represented as follows:

C19H18O3\text{C}_{19}\text{H}_{18}\text{O}_3

Molecular Characteristics

  • Molecular Weight : 294.35 g/mol
  • CAS Number : Not widely reported in literature, indicating it may be a novel or less-studied compound.

Antioxidant Properties

Research indicates that chromene derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Several studies have demonstrated that chromene derivatives possess anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly those related to breast and colon cancer. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been observed to enhance neuronal survival under oxidative stress conditions, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various chromene derivatives, including the compound . The results indicated a significant reduction in lipid peroxidation levels when tested against standard antioxidants like Vitamin C.

Study 2: Anti-inflammatory Mechanism Investigation

A separate study focused on the anti-inflammatory effects of chromene derivatives on human monocyte-derived macrophages. The findings revealed that treatment with this compound significantly decreased the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 3: Anticancer Potential

In vitro experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death.

Summary Table of Biological Activities

Biological ActivityObservationReference
AntioxidantSignificant free radical scavenging[Study 1]
Anti-inflammatoryReduced cytokine production[Study 2]
AnticancerInduced apoptosis in cancer cells[Study 3]
NeuroprotectiveEnhanced neuronal survivalOngoing research

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